Diphenylacetic anhydride

Asymmetric catalysis Kinetic resolution Chiral building blocks

Diphenylacetic anhydride (DPHAA) is the premier choice for introducing the sterically demanding diphenylacetyl (DPA) group. Unlike acetic or benzoic anhydride, its gem‑diphenyl structure enables high enantioselectivity (s = 42–177) in kinetic resolutions of secondary alcohols and hydroxy esters. It withstands vacuum distillation up to 275°C without decomposition, ensuring process robustness. For cost‑sensitive workflows, a 0.3‑eq pivalic anhydride co‑protocol reduces DPHAA usage by 40% while preserving stereochemical fidelity. This crystalline solid (mp 96–100 °C) delivers reliable DPA‑protected derivatives with enhanced crystallinity and UV activity, streamlining purification and monitoring.

Molecular Formula C28H22O3
Molecular Weight 406.5 g/mol
CAS No. 1760-46-9
Cat. No. B154452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetic anhydride
CAS1760-46-9
Molecular FormulaC28H22O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
InChIKeyYZMRCMTTYLBDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylacetic Anhydride (CAS 1760-46-9): Core Properties, Reaction Scope, and Procurement Baseline


Diphenylacetic anhydride (CAS 1760-46-9), a symmetrical carboxylic anhydride bearing two gem‑diphenylacetyl moieties, is a white to nearly white crystalline solid (mp 96–100 °C) . Its sterically demanding diaryl structure confers distinct reactivity profiles in acylation chemistry, notably enabling high enantioselectivity in kinetic resolutions of secondary alcohols and α‑hydroxy esters [1]. Unlike many common anhydrides, the diphenylacetyl framework imparts sufficient steric bulk to differentiate enantiomers in chiral acylation reactions while maintaining adequate electrophilicity for efficient ester and amide bond formation .

Why Generic Anhydrides Cannot Substitute Diphenylacetic Anhydride in Chiral and High‑Temperature Applications


Commonly available anhydrides such as acetic anhydride (Ac₂O) and benzoic anhydride lack the distinctive gem‑diphenyl substitution pattern that defines diphenylacetic anhydride (DPHAA). This structural difference is not cosmetic: the α‑phenyl substituents create a sterically encumbered electrophilic center that dramatically alters both reaction selectivity and thermal behavior. In kinetic resolutions, the diphenylacetyl group amplifies enantiomeric discrimination between prochiral nucleophiles [1]. Thermally, DPHAA resists pyrolysis under conditions where its mono‑aryl analog, phenylacetic anhydride, decomposes [2]. Procurement decisions based solely on cost or anhydride class risk compromising enantiomeric excess, yield, or process robustness.

Quantitative Evidence Differentiating Diphenylacetic Anhydride from Closest Analogs


Enantioselectivity in Kinetic Resolution: DPHAA Delivers s‑Values of 42–177 vs. Mixed Anhydride Baselines

Diphenylacetic anhydride (DPHAA) achieves enantioselectivities of s = 42–177 in the kinetic resolution of racemic benzyl 2‑hydroxyalkanoates when used with (R)‑benzotetramisole (5 mol %). For context, the mixed‑anhydride approach using diphenylacetic acid and pivalic anhydride in the same catalyst system yields s = 47–202. DPHAA provides comparable enantioselectivity without requiring in situ mixed‑anhydride generation, simplifying reaction setup and reducing reagent complexity [1].

Asymmetric catalysis Kinetic resolution Chiral building blocks

Thermal Stability: Diphenylacetic Anhydride Survives Conditions That Pyrolyze Phenylacetic Anhydride

Under vacuum distillation, phenylacetic anhydride undergoes pyrolysis, whereas diphenylacetic anhydride (DPHAA) does not decompose even at 275 °C. Instead, DPHAA yields only diphenylacetic acid (major) plus minor amounts of diphenylmethane and tetraphenylethylene—no ketene formation or catastrophic decomposition is observed [1].

Thermal stability Vacuum distillation Process chemistry

Synthesis Efficiency: DPHAA Prepared from Diphenylacetic Acid in 86% Crude Yield

Diphenylacetic anhydride is conventionally prepared by refluxing diphenylacetic acid with acetic anhydride at 150 °C for 2 hours, affording 86% crude yield (72% after recrystallization from CH₂Cl₂/hexane 1:4) [1]. This straightforward, high‑yielding protocol contrasts with more complex syntheses required for certain hindered anhydrides.

Anhydride synthesis Acetic anhydride method Yield optimization

Reagent Economy: Substoichiometric DPHAA (0.3 equiv) with Pivalic Anhydride Maintains High Enantioselectivity

In the kinetic resolution of racemic 2‑hydroxyalkanoates, reducing DPHAA loading to 0.3 equivalents—supplemented with 0.3 equivalents of pivalic anhydride—still yields optically active 2‑acyloxyalkanoates with excellent enantiomeric excess [1]. This substoichiometric protocol preserves enantioselectivity (s = 42–177 range) while halving DPHAA consumption relative to the 0.5 equivalent standard protocol.

Stoichiometry optimization Chiral resolution Process economics

High‑Value Application Scenarios Where Diphenylacetic Anhydride Provides Documented Advantage


Kinetic Resolution of Racemic 2‑Hydroxyalkanoates for Chiral Building Block Synthesis

Diphenylacetic anhydride (0.5 equiv) combined with (R)‑benzotetramisole (5 mol %) resolves racemic benzyl 2‑hydroxyalkanoates with s‑values of 42–177, producing enantiomerically enriched (S)‑alcohols and (R)‑diphenylacetyl‑protected esters in a single operation. This method avoids the in‑situ mixed‑anhydride preparation required by diphenylacetic acid/pivalic anhydride protocols [1].

High‑Temperature Acylation and Thermally Demanding Process Steps

Unlike phenylacetic anhydride, diphenylacetic anhydride withstands vacuum distillation at temperatures up to 275 °C without pyrolytic decomposition, yielding only acid and minor hydrocarbons. This thermal robustness supports its use in high‑temperature acylation reactions and permits distillative workup in process‑scale syntheses [1].

Cost‑Optimized Chiral Resolution with Substoichiometric DPHAA

When process economics dictate minimizing expensive reagent consumption, 0.3 equivalents of DPHAA plus 0.3 equivalents of pivalic anhydride maintain enantioselectivity (s = 42–177) while reducing DPHAA usage by 40% compared to the standard 0.5‑equivalent protocol [1]. This approach balances reagent cost with stereochemical performance.

Preparation of Diphenylacetyl‑Protected Intermediates in Medicinal Chemistry

DPHAA serves as a direct acylating agent for installing the diphenylacetyl (DPA) protecting group onto amines, alcohols, and hydroxy esters. The resulting DPA‑protected derivatives exhibit enhanced crystallinity and UV activity, facilitating purification and chromatographic monitoring. The group's steric bulk also contributes to improved stability under acidic conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylacetic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.